molecular formula C6H7N5 B015306 9-Methyladenine CAS No. 700-00-5

9-Methyladenine

Cat. No. B015306
M. Wt: 149.15 g/mol
InChI Key: WRXCXOUDSPTXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05576427

Procedure details

A mixture of 43.2 g (0.23 mol) of adenine and 210 ml of 40% aqueous tetrabutylammonium hydroxide was stirred at room temperature for 30 minutes and 250 ml of methylene chloride was added. To this heterogenous mixture was added 40 ml (0.64 mol) of methyl iodide in 200 ml of methylene chloride. A further 450 ml of methylene chloride was added and the reaction was stirred vigorously for ten hours. The reaction was cooled to 10° and the liquid phase comprising methylene chloride and water was decanted from a milky precipitate which had formed. Methanol was added to the precipitate and the mixture warmed gently to 40°, cooled to 10° and the resulting granular solid filtered off. The solid was recrystallized from 350 ml of water to provide 20.9 g of 9-methyladenine.
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.[OH-].[CH2:12]([N+](CCCC)(CCCC)CCCC)CCC.CI.O>C(Cl)Cl.CO>[CH3:12][N:5]1[CH:6]=[N:7][C:8]2[C:4]1=[N:3][CH:2]=[N:1][C:9]=2[NH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
43.2 g
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1N
Name
tetrabutylammonium hydroxide
Quantity
210 mL
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred vigorously for ten hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 10°
CUSTOM
Type
CUSTOM
Details
was decanted from a milky precipitate which
CUSTOM
Type
CUSTOM
Details
had formed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed gently to 40°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°
FILTRATION
Type
FILTRATION
Details
the resulting granular solid filtered off
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 350 ml of water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C2=NC=NC(=C2N=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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